molecular formula C25H28N2O2 B7708027 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide

Cat. No.: B7708027
M. Wt: 388.5 g/mol
InChI Key: VHVISPJHDMZGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide, commonly known as CHM-1, is a small molecule that has gained attention in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of CHM-1 involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. CHM-1 also targets the STAT3 signaling pathway, which is involved in tumor cell invasion and metastasis. Additionally, CHM-1 has been found to induce autophagy, a process that leads to the degradation of damaged cellular components and can contribute to cancer cell death.
Biochemical and Physiological Effects:
CHM-1 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unharmed. CHM-1 has also been shown to inhibit tumor angiogenesis, a process that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of CHM-1 is its potent anti-tumor activity in various cancer cell lines, making it a useful tool for investigating cancer biology and developing new cancer therapies. However, one limitation is that the synthesis of CHM-1 is complex and time-consuming, which may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for CHM-1 research, including:
1. Investigating the efficacy of CHM-1 in combination with other cancer therapies, such as chemotherapy and immunotherapy.
2. Exploring the potential of CHM-1 as a targeted therapy for specific types of cancer, based on their molecular characteristics.
3. Investigating the mechanism of action of CHM-1 in more detail, to better understand its anti-tumor activity.
4. Developing more efficient methods for the synthesis of CHM-1, to make it more accessible for laboratory experiments and potential clinical use.
In conclusion, CHM-1 is a promising candidate for cancer therapy, with potent anti-tumor activity and minimal toxicity in normal cells and tissues. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of CHM-1 involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with cyclohexyl isocyanide, followed by the reaction of the resulting product with 2-methylbenzoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

CHM-1 has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, liver, and colon cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. CHM-1 has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.

Properties

IUPAC Name

N-cyclohexyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-17-12-13-19-15-20(24(28)26-23(19)14-17)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h6-8,11-15,21H,3-5,9-10,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVISPJHDMZGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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